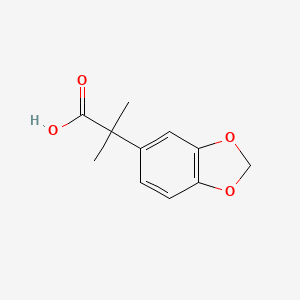![molecular formula C13H9F6NO3 B2735202 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024329-33-6](/img/structure/B2735202.png)
2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C13H9F6NO3. It is derived from 3,5-Bis(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxylic acid group and a 3,5-Bis(trifluoromethyl)aniline group . The molecular weight of this compound is 341.209.Applications De Recherche Scientifique
Catalytic Applications
One significant application of derivatives related to 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid is in catalysis. For example, commercially available 3,5-bis(trifluoromethyl)aniline has been used as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process yields a diverse set of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility, showcasing the compound's role in facilitating complex chemical transformations under mild conditions through dual carbon-hydrogen (C-H) bond activation sequence (Wang et al., 2019).
Structural and Conformational Studies
Derivatives of this compound have been studied for their structural and conformational properties using X-ray crystallography. Such studies provide insights into the molecular architecture and interactions that define the compound's behavior and reactivity, aiding in the design of new molecules with desired properties (Korp et al., 1983).
Material Science
In the field of material science, derivatives of this compound have been explored for their potential in creating novel materials. For instance, the synthesis and polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, which are synthesized by the esterification of corresponding carboxylic acids, demonstrate the compound's utility in the development of hard, transparent, crosslinked polymers with unique properties (Moszner et al., 1999).
Organic Synthesis
The compound and its derivatives are also instrumental in organic synthesis, enabling the construction of complex molecules through innovative methodologies. For example, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) in reactions with anilides has been reported to introduce hydroxy groups at the para position or perform N-iodophenylation of N-arylamides, highlighting the compound's role in facilitating functional group transformations (Itoh et al., 2002).
Propriétés
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRSISIFPGBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
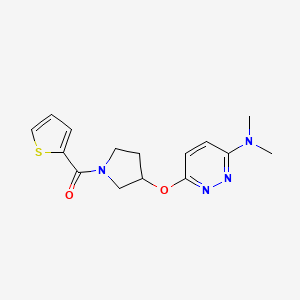
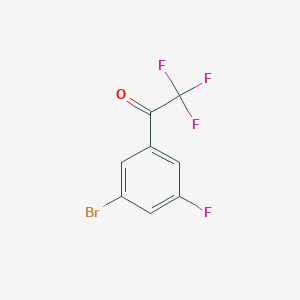
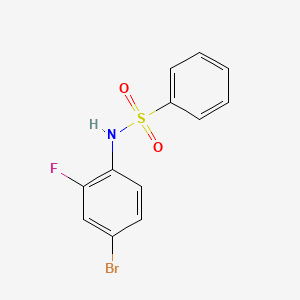
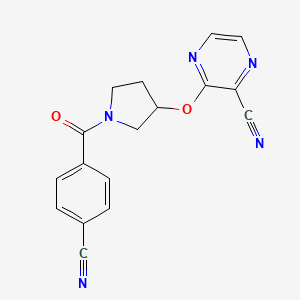

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
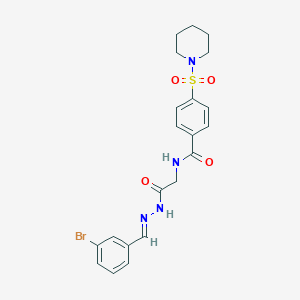
![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)
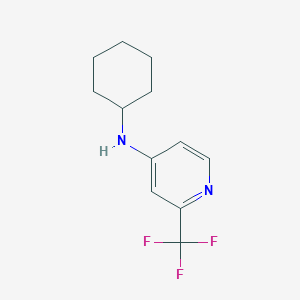
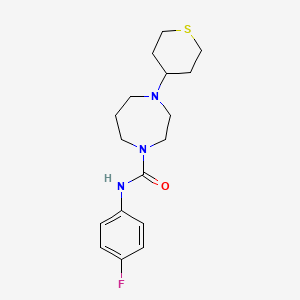
![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)
![N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide](/img/structure/B2735138.png)
